molecular formula C10H20N2O2 B575752 tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate CAS No. 167888-15-5

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Cat. No.: B575752
CAS No.: 167888-15-5
M. Wt: 200.282
InChI Key: DIQWSFWWYVRXRO-SNVBAGLBSA-N
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Description

tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (CAS Registry Number: 392338-15-7 ) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol , serves as a critical synthetic intermediate and versatile building block for the development of pharmacologically active molecules . Its structure features both a sterically hindered carbamate protecting group and a chiral, substituted pyrrolidine ring system, making it a valuable scaffold for constructing more complex, stereospecific structures . Researchers utilize this compound in various applications, including its use as a precursor in the synthesis of potential drug candidates. The compound has a boiling point of approximately 268 °C and a flash point of 116 °C . Proper handling is essential; this reagent is classified with specific target organ toxicity (single exposure), and may cause skin and eye irritation, as well as toxicity if swallowed . It is recommended to store the material in a cool (2-8°C), dark, and sealed environment to maintain its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWSFWWYVRXRO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167888-15-5
Record name tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Carbamate Protection via tert-Butyl Chloroformate

This method involves reacting (3R)-3-methylpyrrolidin-3-amine with tert-butyl chloroformate (Boc₂O) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–20°C facilitates the formation of the carbamate bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, yielding the protected product.

Reaction Scheme :

(3R)-3-methylpyrrolidin-3-amine+Boc2OTEA/DCMtert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate+HCl\text{(3R)-3-methylpyrrolidin-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA/DCM}} \text{this compound} + \text{HCl}

Key parameters include maintaining anhydrous conditions to prevent hydrolysis of Boc₂O and rigorous temperature control to minimize side reactions. Yields typically range from 60% to 85% after purification by column chromatography.

Catalytic Hydrogenation of Benzyl-Protected Intermediates

An alternative route involves hydrogenolysis of benzyl-protected precursors. For example, benzyl (3R)-3-[(tert-butoxycarbonyl)(methyl)amino]pyrrolidine-1-carboxylate undergoes hydrogenation in the presence of 5–10% palladium on activated carbon (Pd/C) under 50 psi H₂ in ethanol or methanol. This method achieves 62% yield after 44 hours at room temperature, with subsequent purification via chromatography.

Advantages :

  • Avoids direct handling of sensitive amines.

  • Compatible with scalable continuous flow systems.

Reaction Optimization and Challenges

Stereochemical Integrity

Preserving the (3R)-configuration is paramount. Using enantiomerically pure (3R)-3-methylpyrrolidin-3-amine as the starting material ensures stereochemical fidelity. Resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are employed if racemic mixtures are used.

Yield Optimization

Low yields (e.g., 0.30% in thionyl chloride-mediated reactions) often stem from competing side reactions, such as over-alkylation or decomposition under acidic conditions. Mitigation strategies include:

  • Catalyst screening : Pd/C vs. PtO₂ for hydrogenation efficiency.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability. Continuous flow reactors enable precise control over reaction parameters (temperature, pressure) and reduce batch-to-batch variability. Automated systems integrate in-line analytics (e.g., LC-MS) for real-time monitoring.

Table 1: Comparison of Laboratory and Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Round-bottom flask)Continuous Flow
Catalyst Loading5–10% Pd/C1–2% Pd/C (Recoverable)
PurificationColumn ChromatographyCrystallization
Typical Yield60–85%70–90%
Production Rate10–100 g/day1–10 kg/day

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.47 ppm and pyrrolidine protons at δ 3.0–4.0 ppm.

  • HRMS : Molecular ion peak at m/z 201.3 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC with chiral stationary phases verifies enantiomeric excess (>99%), critical for pharmaceutical applications.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, a 30-minute reaction at 100°C in DMF achieves comparable yields (75%) to conventional heating.

Solid-Phase Synthesis

Immobilizing the amine on resin enables iterative Boc protection and deprotection, advantageous for combinatorial libraries. However, this method remains niche due to high resin costs.

Case Studies in Process Optimization

Case Study: Hydrogenation Efficiency

A study comparing Pd/C (5%) vs. Pt/C (3%) found Pd/C superior, achieving 62% yield vs. 45% for Pt/C under identical conditions. Catalyst recycling (3 cycles) maintained yields >55%, underscoring Pd/C’s industrial viability.

Case Study: Solvent Impact

Ethanol outperformed methanol in hydrogenation reactions, yielding 62% vs. 50%, attributed to better substrate solubility and reduced catalyst poisoning .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate serves as a key building block in the synthesis of complex organic molecules. Its stability and reactivity facilitate the formation of various derivatives, making it valuable for chemists in developing new compounds.

Medicinal Chemistry

This compound has garnered interest in drug development due to its potential pharmacological properties. Research indicates that it may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders. For instance, studies have shown that modifications of this compound can enhance its efficacy as a central nervous system agent.

Biochemical Assays

In biological research, this compound is employed as a substrate in enzyme assays. It aids in understanding enzyme mechanisms and kinetics, providing insights into metabolic pathways.

Agrochemical Development

The compound is also explored for its utility in synthesizing agrochemicals. Its stability under various conditions makes it suitable for developing herbicides and pesticides.

Case Study 1: Drug Development

A recent study focused on optimizing RNA-splicing modulators involving this compound demonstrated its effectiveness in reducing huntingtin levels via alternative splicing mechanisms. The study highlighted the compound's potential as a therapeutic agent for Huntington's disease by modulating gene expression pathways .

Case Study 2: Enzyme Mechanism Studies

Research involving the use of this compound as a substrate revealed critical insights into enzyme catalysis mechanisms. The compound facilitated the identification of key intermediates in metabolic reactions, enhancing the understanding of biochemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from undergoing unwanted reactions. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical Isomers

tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
  • Key Differences : The (3S)-isomer (CAS: 169750-42-9) is the enantiomer of the target compound. Stereochemical inversion alters its interaction with chiral biological targets, such as enzymes or receptors. For instance, in kinase inhibition studies, the (3R)-isomer may exhibit higher binding affinity due to complementary spatial alignment with active sites .
  • Applications : Both isomers serve as building blocks in asymmetric synthesis, but their pharmacological profiles can diverge significantly.

Table 1: Stereoisomer Comparison

Property (3R)-Isomer (3S)-Isomer
CAS Number 1946021-37-9 (hydrochloride) 169750-42-9
Molecular Weight 236.74 (hydrochloride) 214.30 (free base)
Supplier Availability Pharmablock (USA) PharmaBlock Sciences

Derivatives with Substituted Pyrrolidine Rings

tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS: 1505517-05-4)
  • Structural Feature : Incorporates a ketone group at the 5-position of the pyrrolidine ring.
  • This derivative is used in protease inhibitor synthesis .
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate (CAS: 2891598-79-9)
  • Structural Feature : A benzoyl group at the 1-position introduces aromatic bulk.
  • Impact : The benzoyl moiety may improve metabolic stability by sterically hindering enzymatic degradation. However, it increases molecular weight (304.40 g/mol) and logP, affecting pharmacokinetics .

Table 2: Pyrrolidine-Ring Modified Derivatives

Compound CAS Number Molecular Weight (g/mol) Key Feature
tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate 1946021-37-9 236.74 (HCl salt) Chiral methyl group
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate 1505517-05-4 214.30 5-oxo group
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate 2891598-79-9 304.40 1-benzoyl substitution

Functionalized Analogues

tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate (CAS: 1233860-14-4)
  • Structural Feature : A nitro and fluoro-substituted phenyl ring at the 1-position.
  • This derivative is explored in fluorinated probe synthesis .
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate (CAS: 2199214-47-4)
  • Structural Feature : Difluoro substitution at the 4-position.
  • Impact : Fluorination improves metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism. This compound is valuable in CNS drug discovery.

Salt Forms

tert-Butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: 1946021-37-9)
  • Key Difference : The hydrochloride salt form increases water solubility, facilitating formulation in aqueous-based preclinical studies.
  • Application : Preferred for in vitro assays requiring high solubility, such as enzymatic inhibition screens.

Biological Activity

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, commonly referred to as CS-0058383, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C10H21N2O2
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 2222683-65-8
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is known to act as a carbamate derivative that may influence neurotransmitter systems, particularly those associated with cognitive functions and neuroprotection.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that compounds with a similar structure exhibit neuroprotective properties, potentially through the modulation of neurotransmitter release and receptor activity. For instance, pyrrolidine derivatives have been studied for their ability to enhance cognitive function and provide protection against neurodegenerative diseases .
  • Antimicrobial Activity :
    • Studies have shown that certain pyrrolidine derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects, which are common in many carbamate derivatives. This could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of various pyrrolidine derivatives, researchers found that compounds similar to this compound significantly reduced neuronal cell death in vitro. The mechanism was attributed to the inhibition of apoptotic pathways and enhancement of cell survival signaling .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several pyrrolidine-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial effects, suggesting potential for development into therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamateNeuroprotective
N-methyl-pyrrolidinone (NMP)Antimicrobial
3-hydroxy-N-methyl-pyrrolidoneAnti-inflammatory

Research Findings

Recent findings suggest that this compound could be a viable candidate for further development in the fields of neuropharmacology and infectious disease treatment. Its structural characteristics allow for modifications that could enhance its efficacy and reduce potential side effects.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, and how are stereochemical outcomes controlled?

The compound is typically synthesized via carbamate protection of the pyrrolidine amine group. A representative method involves reacting (3R)-3-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C . Stereochemical control is achieved through chiral starting materials or resolution techniques, as the (3R)-configuration is critical for downstream applications. Reaction monitoring via TLC or LC-MS ensures completion, followed by purification using column chromatography or crystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with key signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ ~3.0–3.5 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is employed for absolute configuration verification. Software like SHELXL refines structural models, with hydrogen bonding and torsional angles analyzed to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 228.17 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in X-ray data (e.g., high R-factors or thermal motion artifacts) often arise from disordered solvent molecules or twinned crystals. Strategies include:

  • Data Reprocessing : Using SHELXL to apply restraints (e.g., DELU, SIMU) for anisotropic displacement parameters .
  • Alternative Space Groups : Testing lower-symmetry space groups if initial refinements fail.
  • Validation Tools : Programs like PLATON or OLEX2 check for missed symmetry or twinning . For example, a study using SHELXPRO resolved pyrrolidine ring puckering ambiguities by refining multiple conformers .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound, and how are they addressed?

The (3R)-configuration’s stereochemical integrity is vulnerable during functionalization (e.g., fluorination or cross-coupling). Key approaches include:

  • Chiral Auxiliaries : Using Boc-protected intermediates to preserve configuration during reactions.
  • Asymmetric Catalysis : Transition-metal catalysts with chiral ligands (e.g., Josiphos) for stereoselective C–N bond formation .
  • Dynamic Resolution : Kinetic resolution during crystallization or enzymatic hydrolysis to isolate desired enantiomers .

Q. How do computational methods support the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or GPCRs.
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • MD Simulations : Analyze conformational stability in solution, guiding substituent modifications for improved solubility or target engagement .

Methodological Considerations

Q. What experimental protocols mitigate decomposition during storage or reaction conditions?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C, with desiccants to prevent hydrolysis of the carbamate group.
  • Reaction Conditions : Avoid prolonged exposure to acids/bases; use mild reagents (e.g., EDCI/HOBt for amide couplings) .
  • Stability Monitoring : Periodic LC-MS checks detect degradation products (e.g., tert-butyl alcohol from Boc deprotection) .

Q. How are regioselectivity issues addressed in functionalizing the pyrrolidine ring?

  • Directed Metalation : Use of directing groups (e.g., sulfonamides) to control C–H activation sites.
  • Protecting Group Strategies : Temporary protection of the carbamate nitrogen prevents unwanted side reactions during electrophilic substitutions .

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